molecular formula C19H36O2 B087493 methyl (E)-octadec-2-enoate CAS No. 14435-34-8

methyl (E)-octadec-2-enoate

Cat. No. B087493
CAS RN: 14435-34-8
M. Wt: 296.5 g/mol
InChI Key: CYUVJOWXJUNPHY-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-octadec-2-enoate is a chemical compound that belongs to the class of esters. This compound has a wide range of applications in various fields, including scientific research.

Mechanism Of Action

Methyl (E)-octadec-2-enoate is an ester that has a characteristic double bond in the carbon chain. This double bond makes it susceptible to oxidation by reactive oxygen species, such as free radicals. The oxidation of methyl (E)-octadec-2-enoate can lead to the formation of lipid peroxides, which can cause damage to cells and tissues.

Biochemical And Physiological Effects

Methyl (E)-octadec-2-enoate has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties, which may help to protect cells and tissues from oxidative damage.

Advantages And Limitations For Lab Experiments

Methyl (E)-octadec-2-enoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is relatively inexpensive and readily available. However, one limitation of using methyl (E)-octadec-2-enoate in lab experiments is that it is susceptible to oxidation, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on methyl (E)-octadec-2-enoate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the biochemical and physiological effects of methyl (E)-octadec-2-enoate, particularly in the context of diseases such as inflammation and cancer. Finally, there is a need for studies on the potential use of methyl (E)-octadec-2-enoate as a biomarker for oxidative stress.

Synthesis Methods

Methyl (E)-octadec-2-enoate can be synthesized by the esterification of oleic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation.

Scientific Research Applications

Methyl (E)-octadec-2-enoate has a wide range of applications in scientific research. It is commonly used as a reference standard in gas chromatography analysis of fatty acids. It is also used as a substrate for the synthesis of other compounds, such as methyl stearate. Additionally, it has been used as a model compound in studies on the synthesis of esters.

properties

IUPAC Name

methyl (E)-octadec-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUVJOWXJUNPHY-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-octadec-2-enoate

CAS RN

27234-05-5
Record name Octadecenoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027234055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.